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Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1
and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling
pathway.[1][2] The MAPK/ERK pathway is frequently upregulated in various cancers, playing a
crucial role in tumor cell proliferation, differentiation, and survival.[2] CC-90003 was developed
to target this pathway, showing potential as an antineoplastic agent, particularly in tumors with
activating mutations in the BRAF and KRAS genes.[3][4] This technical guide provides a
comprehensive overview of the preclinical and clinical investigations into the antineoplastic
activity of CC-90003.

Mechanism of Action

CC-90003 functions as a covalent inhibitor of ERK1 and ERK2.[5] It forms a covalent bond with
a cysteine residue within the ATP binding site of ERK1 (Cys183) and ERK2 (Cys164).[5] This
irreversible binding potently inhibits the kinase activity of ERK1/2, thereby blocking the
downstream signaling cascade that promotes cell proliferation and survival.[2][3]

Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transmits extracellular
signals to the nucleus to regulate gene expression.[6] In many cancers, mutations in upstream

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15610410?utm_src=pdf-interest
https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://www.selleckchem.com/products/cc-90003.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/erk-inhibitor-cc-90003
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/erk-inhibitor-cc-90003
https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://aacrjournals.org/mcr/article/17/2/642/90019/Efficacy-of-a-Covalent-ERK1-2-Inhibitor-CC-90003
https://www.morressier.com/o/event/5fc63e1403137aa5257641f7/article/5fc63eeb9e0a135cbed0fc05
https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://covalx.com/efficacy-of-a-covalent-erk1-2-inhibitor-cc-90003-in-kras-mutant-cancer-models-reveals-novel-mechanisms-of-response-and-resistance/
https://covalx.com/efficacy-of-a-covalent-erk1-2-inhibitor-cc-90003-in-kras-mutant-cancer-models-reveals-novel-mechanisms-of-response-and-resistance/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/erk-inhibitor-cc-90003
https://aacrjournals.org/mcr/article/17/2/642/90019/Efficacy-of-a-Covalent-ERK1-2-Inhibitor-CC-90003
https://pmc.ncbi.nlm.nih.gov/articles/PMC6089851/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled
cell growth. CC-90003 acts at a critical downstream node by directly inhibiting ERK1/2.
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of CC-90003.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of

CC-90003.

ble 1- In Vi : L Cell Li -

Target/Cell Line

Assay Type

Result (IC50/GI50)

Notes

ERK1, ERK2

Biochemical Kinase

Assay

10-20 nmol/L

Potent inhibition of

target kinases.[1][3]

BRAF-mutant Cancer
Cell Lines (n=27)

3-Day Proliferation

Assay

GI50 < 1 pmol/L (in
93% of lines)

High sensitivity in
BRAF-mutant

contexts.[3]

HCT-116 (KRAS
G13D)

Cell Growth Assay

More potent than
GDC-0994

Induced cell death

starting at 1 pmol/L.[3]

KRAS-mutant Lung
Cancer Cell Lines
(n=6)

Proliferation Assay

Superior or
comparable potency
to BVD-523 and GDC-
0994

Demonstrates activity
in KRAS-mutant lung

cancer.[3]

Kasumi-1 (AML)

Cytotoxicity Assay

ED50: 34.1 + 7.8 nM
(24h), 8.1+ 2.1 nM
(72h)

Shows potent
cytotoxic activity in an
AML cell line.[7]

Table 2: In Vivo Preclinical Studies
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Cancer Model

Dosing Regimen

Key Findings

HCT-116 Xenograft

(Colorectal)

12.5 mg/kg b.i.d. to 100 mg/kg
g.d.

Well-tolerated at a range of
doses, leading to tumor growth
inhibition. The minimally
efficacious dose was 50 mg/kg
once daily, demonstrating 65%
tumor growth inhibition (TGI).

[1](8]

KRAS-mutant Patient-Derived
Xenograft (PDX) - Lung

Cancer

Combination with docetaxel

Achieved full tumor regression
and prevented regrowth after

treatment cessation.[3][9]

Table 3: Phase la Clinical Trial (NCT02313012)
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Parameter

Details

Patient Population

19 patients with relapsed or refractory KRAS,
NRAS, or BRAF mutant tumors.[10]

Dosing

Escalating oral doses from 20 to 160 mg/day on
a 21/28 day cycle.[10][11]

Maximum Tolerated Dose (MTD)

120 mg/day.[10]

Dose-Limiting Toxicities (at 160 mg)

Grade 3 transaminase elevations and

hypertension.[10]

Adverse Events

Asthenia, fatigue, gastrointestinal issues, and
neurologic toxicities (dizziness, paresthesias).
[10]

Pharmacokinetics (PK)

Highly variable, with accumulation observed

after multiple doses.[10]

Clinical Response

No objective responses were observed.[10]

Target Engagement

Levels of free ERK were reduced by =80% at
doses = 80 mg/day.[10]

Development Status

Discontinued due to lack of objective responses,
unfavorable PK, and unanticipated neurotoxicity.
[8][10]

Experimental Protocols and Methodologies

Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings.

Kinase Selectivity Profiling

To assess the specificity of CC-90003, multiple kinase assays were employed.

» Biochemical Kinase Assays: A panel of 258 kinases was tested. Results showed that at 1
pmol/L, CC-90003 inhibited 17 kinases by >80%, 28 kinases by 50-80%, and 213 kinases by

<50%.[1][3]
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e Cellular Kinase Screening (ActivX): Using the A375 BRAF V600E-mutant melanoma cell line,
only 5 of 194 kinases (ERK1, ERK2, MKK4, MKK®6, and FAK) were inhibited by >80% at a 1
pumol/L concentration.[1][3]

o Mass Spectrometry Assays: These assays, in combination with the others, evaluated a total
of 347 kinases. Besides ERK1/2, significant off-target inhibition was noted for KDR, FLT3,
and PDGFRa at biologically relevant concentrations.[1][3]

Preparation

panel of 347 Kinases Assay Execution Data Analysis
(Biochemical, Cellular, MS) | |
I Incubation of Measure Kinase Activity/ Categorize Inhibition Identify On- and
CC-90003 with Kinases Inhibition Percentage (>80%, 50-80%, <50%) Off-Target Kinases
—w
€C-90003 |—|

(1 pmol/L)

Click to download full resolution via product page

Caption: Workflow for determining the kinase selectivity of CC-90003.

Cell Proliferation Assays

The antiproliferative activity of CC-90003 was evaluated across a broad panel of cancer cell
lines.

Cell Plating: Cancer cell lines were seeded in multi-well plates.

Compound Treatment: Cells were treated with a range of concentrations of CC-90003.

Incubation: Cells were incubated for a period of 3 days.[3]

Viability Measurement: Cell viability was assessed using assays like CellTiter-Glo to
determine the concentration that inhibits growth by 50% (GI50).

In Vivo Xenograft Studies

The in vivo efficacy of CC-90003 was tested in mouse models.
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e Tumor Implantation: Female athymic nude mice were subcutaneously inoculated with cancer
cells (e.g., 5 x 106 HCT-116 cells).[8]

e Tumor Growth: Tumors were allowed to grow to a specified size (e.g., 108 to 126 mm3).[8]

e Randomization and Treatment: Mice were randomized into groups and treated orally with
either vehicle control or CC-90003 at various doses and schedules (e.g., once daily 'qd’ or
twice daily 'b.i.d.").[8]

e Tumor Measurement: Tumor volume was measured regularly to assess tumor growth
inhibition (TGI).

e Pharmacodynamic Analysis: A novel ERK occupancy assay was used to measure the direct
binding of CC-90003 to its target in tumor tissues, providing a measure of target
engagement.[3][9]

ERK Occupancy Assay

A proprietary ELISA-based assay was developed to measure the levels of ERK not bound by
CC-90003 in peripheral blood mononuclear cells (PBMCs) from clinical trial patients.[8][10] This
served as a key pharmacodynamic marker to confirm target engagement in humans.

Mechanisms of Response and Resistance

Studies revealed that tumors with BRAF mutations were particularly sensitive to CC-90003.[1]
[3] While many KRAS-mutant cell lines also showed sensitivity, responsiveness was not
universal.[1] A unique target-binding assay in a KRAS-mutant patient-derived xenograft (PDX)
model of colorectal cancer helped to uncover potential resistance mechanisms.[3][9] These
mechanisms may involve increased signaling through the MAPK axis or the engagement of
parallel signaling pathways.[3]

Combination Therapy

Preclinical data suggested that combining MAPK pathway inhibitors with standard
chemotherapies could enhance efficacy.[3] In a KRAS-mutant lung cancer PDX model, the
combination of CC-90003 with docetaxel led to complete tumor regression and prevented
tumor regrowth after treatment was stopped.[3][9] This profound effect was associated with
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changes in a "stemness" gene network, suggesting an impact on tumor stem cell
reprogramming.[3][9]

Clinical Development and Discontinuation

CC-90003 advanced to a Phase la first-in-human study in patients with BRAF or RAS-mutant
tumors.[8][10] Despite achieving significant target engagement, with over 80% reduction in free
ERK levels at doses of 80 mg/day and above, the drug demonstrated no objective clinical
responses.[10] The clinical development was ultimately halted due to a combination of factors:
an unfavorable and highly variable pharmacokinetic profile, a lack of clinical efficacy, and the
emergence of unanticipated neurotoxicity at higher doses.[8][10]

Conclusion

CC-90003 is a potent and selective covalent inhibitor of ERK1/2 with demonstrated preclinical
antineoplastic activity in BRAF and KRAS-mutant cancer models. It effectively engages its
target in vivo and shows promise in combination therapies in preclinical settings. However, its
clinical development was terminated due to a challenging therapeutic window, characterized by
a lack of efficacy at tolerated doses and the onset of neurotoxicity. The investigation of CC-
90003 provides valuable insights into the therapeutic targeting of the ERK pathway, highlighting
the complexities of translating potent preclinical activity into clinical benefit and underscoring
the importance of early, comprehensive safety and pharmacokinetic profiling in drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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